ethyl (Z)-4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate
Overview
Description
Ethyl (Z)-4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitrophenyl group attached to a hydroxy-oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions typically involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ethyl (Z)-4-oxo-4-(4-nitrophenyl)-2-oxobut-3-enoate.
Reduction: Formation of ethyl (Z)-4-hydroxy-4-(4-aminophenyl)-2-oxobut-3-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (Z)-4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the synthesis of kinase inhibitors and reverse transcriptase inhibitors.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-4-hydroxy-4-(4-aminophenyl)-2-oxobut-3-enoate: Similar structure but with an amino group instead of a nitro group.
Ethyl (Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate: Similar structure but with a methoxy group instead of a nitro group.
Ethyl (Z)-4-hydroxy-4-(4-chlorophenyl)-2-oxobut-3-enoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl (Z)-4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specific properties .
Properties
IUPAC Name |
ethyl (Z)-4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-3-5-9(6-4-8)13(17)18/h3-7,14H,2H2,1H3/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBHIFCHQLVMKM-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C(/C1=CC=C(C=C1)[N+](=O)[O-])\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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